molecular formula C29H39NO4 B6335489 14-(Fmoc-amino)-tetradecanoic acid CAS No. 1931109-55-5

14-(Fmoc-amino)-tetradecanoic acid

Cat. No.: B6335489
CAS No.: 1931109-55-5
M. Wt: 465.6 g/mol
InChI Key: CDTDLOPKIDWKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-(Fmoc-amino)-tetradecanoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of tetradecanoic acid. The Fmoc group is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. This compound is particularly useful in the field of organic chemistry and biochemistry for the synthesis of peptides and other complex molecules.

Mechanism of Action

Target of Action

14-(Fmoc-amino)-tetradecanoic acid, also known as 14-(Fmoc-amino)-myristic acid, is a type of Fmoc-protected amino acid. The primary targets of this compound are nucleic acids (NAs) in cells . The compound is used for the sequential assembly of oligoaminoamides on solid-phase . These oligoaminoamides can be designed and produced in highly defined topologies, which are used as multifunctional nucleic acid carriers .

Mode of Action

The compound interacts with its targets through a process that involves sufficient nucleic acid packaging, protection, and shielding against the immune system, specific cellular uptake into the intended target cells, and finally escape from endolysosomes into the cytoplasm . The Fmoc group in the compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of Fmoc-protected amino acids. The synthesis produces predictable amino-acid related impurities, the presence of which can negatively affect the outcome of peptide synthesis .

Result of Action

The result of the compound’s action is the formation of sequence-defined oligomers and the formulation of tumor-targeted plasmid DNA (pDNA) polyplexes . The compound can also self-assemble into supramolecular nanostructures under aqueous conditions, facilitating the formation of hydrogels .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and solvent conditions . For instance, the Fmoc group is used as a base-sensitive protecting group, and care needs to be taken to avoid removing the Fmoc group from the amino acid in certain pH conditions . The compound can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-(Fmoc-amino)-tetradecanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of tetradecanoic acid is protected using the Fmoc group. This is usually achieved by reacting the amino group with Fmoc chloride in the presence of a base such as triethylamine.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions and using automated equipment for the protection and purification steps. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

14-(Fmoc-amino)-tetradecanoic acid can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in a solvent such as dimethylformamide (DMF).

    Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group is coupled with carboxyl groups of other amino acids or peptides using coupling reagents like HBTU or DIC.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: HBTU, DIC, and bases like DIPEA.

Major Products Formed

    Deprotection: The removal of the Fmoc group yields the free amino-tetradecanoic acid.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

Scientific Research Applications

14-(Fmoc-amino)-tetradecanoic acid has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Drug Development: The compound is utilized in the development of peptide-based drugs and therapeutic agents.

    Bioconjugation: It is employed in the conjugation of peptides to other biomolecules for various biochemical studies.

    Material Science: The compound is used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Gly-OH: Fmoc-protected glycine.

    Fmoc-Ala-OH: Fmoc-protected alanine.

    Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a Boc-protected side chain.

Uniqueness

14-(Fmoc-amino)-tetradecanoic acid is unique due to its long aliphatic chain, which imparts distinct hydrophobic properties. This makes it particularly useful in the synthesis of peptides and materials that require hydrophobic interactions. Additionally, the presence of the Fmoc group allows for easy deprotection and subsequent coupling reactions, making it a versatile tool in organic synthesis and biochemistry.

Properties

IUPAC Name

14-(9H-fluoren-9-ylmethoxycarbonylamino)tetradecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39NO4/c31-28(32)20-10-8-6-4-2-1-3-5-7-9-15-21-30-29(33)34-22-27-25-18-13-11-16-23(25)24-17-12-14-19-26(24)27/h11-14,16-19,27H,1-10,15,20-22H2,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTDLOPKIDWKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.